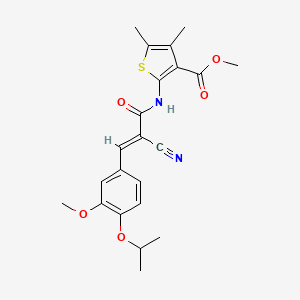
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N2O3S . Its average mass is 300.332 Da and its monoisotopic mass is 300.056854 Da .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide derivatives have been explored for their potential antibacterial and antifungal activities. Studies have shown that these compounds exhibit moderate to potent activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of benzamide derivatives demonstrated significant antibacterial activity, highlighting their potential as antibacterial agents (Wanjari et al., 2021). Another study focused on the synthesis and evaluation of benzamide derivatives for their antimicrobial properties, revealing that some derivatives possess notable antibacterial and antifungal activities, which could be attributed to their ability to interact with microbial proteins (Sethi et al., 2016).
Cytotoxic Activity Against Cancer Cells
The cytotoxic activities of this compound derivatives against various cancer cell lines have been investigated. One study synthesized cyclic systems based on thiadiazolopyridine benzamide derivatives and their copper(II) complexes, which showed significant cytotoxicity against several human cancer cell lines, including breast and prostate cancer cells (Adhami et al., 2014). This suggests a potential pathway for developing novel anticancer agents based on benzamide derivatives.
Analytical Applications
Some derivatives of this compound have been applied in analytical chemistry, such as the development of new membrane electrodes for the detection of chromium(III) in pharmaceutical samples. The study demonstrated that these compounds could serve as effective ionophores, offering a promising approach for the selective and sensitive detection of chromium(III) ions (Ebadi Vazifekhoran et al., 2023).
Molecular Docking and Drug Design
The application of this compound derivatives in drug design has been highlighted through molecular docking studies. These studies aim to predict the interaction of benzamide derivatives with specific protein targets, providing insights into their potential as therapeutic agents. For example, molecular docking studies have been conducted to explore the interaction of benzamide derivatives with microbial proteins, aiding in the design of new antimicrobial agents with improved efficacy (Sethi et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFAJIMQDIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)
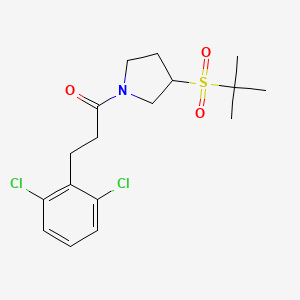
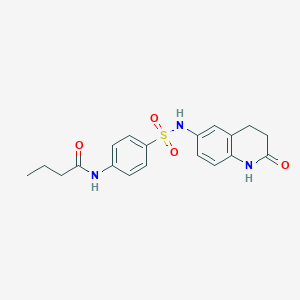
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

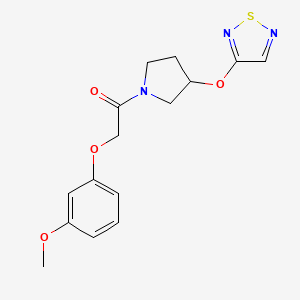
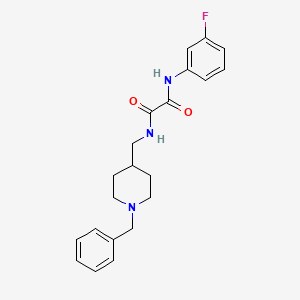
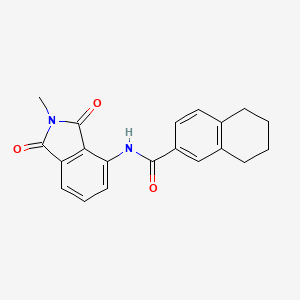
![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)
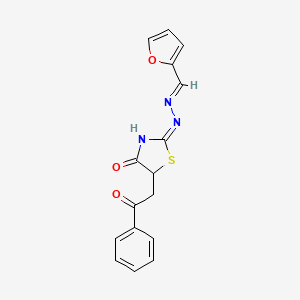
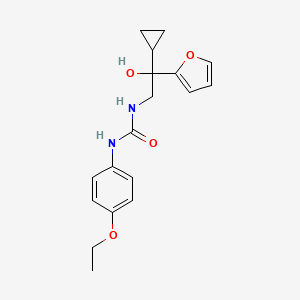
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

